molecular formula C29H35N5O2 B2912279 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide CAS No. 1116045-33-0

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide

Numéro de catalogue: B2912279
Numéro CAS: 1116045-33-0
Poids moléculaire: 485.632
Clé InChI: UIUZUCYFZLEVFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require a catalyst, such as anhydrous aluminum chloride, and are conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to simpler benzimidazole compounds .

Applications De Recherche Scientifique

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:

Comparaison Avec Des Composés Similaires

Activité Biologique

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of various kinases, particularly in the context of cancer therapy.

Chemical Structure

The compound's structure can be summarized by the following molecular formula:

  • Molecular Formula : C21H28N4O3
  • Chemical Structure : The compound features a pyrimidine ring substituted with an ethylphenoxy group and a piperidine carboxamide moiety, contributing to its pharmacological properties.

The primary biological activity of this compound is linked to its inhibition of the extracellular signal-regulated kinase 5 (ERK5), which is part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, migration, and survival, making it a target for cancer therapies.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on ERK5 activity. One study highlighted that modifications at specific positions on the pyrimidine ring could enhance potency while maintaining selectivity against other kinases such as ERK1 and ERK2. For instance, a derivative with a methylpiperazine substitution showed a six-fold increase in potency compared to its parent compound .

Pharmacokinetics

In vivo studies have indicated that certain derivatives possess favorable pharmacokinetic profiles. For example, one derivative exhibited an oral bioavailability of 42% in mouse models, with low clearance rates and half-lives conducive for therapeutic use .

Case Study 1: Antitumor Activity

A notable case study involved testing the compound's efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells, correlating with its ability to suppress ERK5 autophosphorylation. The IC50 values obtained from these assays suggest strong potential for further development as an antitumor agent.

Case Study 2: Selectivity and Safety Profile

Another study focused on the selectivity of this compound against other MAPK family members. It was found that while inhibiting ERK5, the compound did not significantly affect the closely related kinases, thus indicating a potentially favorable safety profile . Additionally, assessments of hERG channel inhibition revealed that some derivatives did not exhibit significant cardiotoxicity.

Data Tables

Parameter Value
Molecular Weight372.48 g/mol
Oral Bioavailability42%
Clearance Rate14 mL/min/kg
Half-life80 min

Propriétés

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZUCYFZLEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.